![molecular formula C12H24N2O3 B6611317 tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2763760-40-1](/img/structure/B6611317.png)
tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl group, and a 2,2-dimethyl-1,3-oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of 2-aminoethylamine with a suitable derivative of 2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often with the aid of a strong base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of oxazolidine.
Tert-butyl 4-(2-aminoethyl)benzylcarbamate: Contains a benzyl group instead of the oxazolidine ring.
Uniqueness: Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its oxazolidine ring, which imparts distinct chemical properties compared to similar compounds. This structural difference can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWFULJVQUSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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